REACTION_SMILES
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[CH3:17][C:18]([O:19][C:20](=[O:21])[CH3:22])=[O:23].[O:1]=[c:2]1[nH:3][n:4][c:5](-[c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[cH:6][c:7]1[C:8](=[O:9])[NH2:10]>>[O:1]=[c:2]1[nH:3][n:4][c:5](-[c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[cH:6][c:7]1[C:8]#[N:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)c1cc(-c2ccccc2)n[nH]c1=O
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Name
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Type
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product
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Smiles
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N#Cc1cc(-c2ccccc2)n[nH]c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |